molecular formula C18H15ClF2N4O2 B13368056 N-(3-chloro-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide

N-(3-chloro-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13368056
M. Wt: 392.8 g/mol
InChI Key: RRLAPEJKAFUMCE-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, a difluoromethoxy group, and a chloro-methylphenyl group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid derivatives.

    Introduction of the difluoromethoxy group: This step may involve nucleophilic substitution reactions using difluoromethoxy reagents.

    Attachment of the chloro-methylphenyl group: This can be accomplished through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its combination of a triazole ring, difluoromethoxy group, and chloro-methylphenyl group. This unique structure imparts distinct chemical properties and reactivity, setting it apart from similar compounds.

Properties

Molecular Formula

C18H15ClF2N4O2

Molecular Weight

392.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H15ClF2N4O2/c1-10-14(19)4-3-5-15(10)23-17(26)16-22-11(2)25(24-16)12-6-8-13(9-7-12)27-18(20)21/h3-9,18H,1-2H3,(H,23,26)

InChI Key

RRLAPEJKAFUMCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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